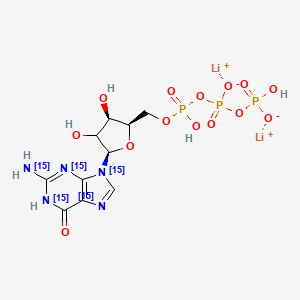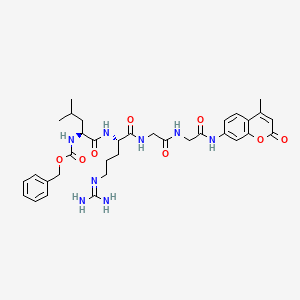
PROTAC PTPN2 degrader-2 TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC PTPN2 degrader-2 TFA is a potent degrader of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2). This compound has shown significant potential in the study of cancer and metabolic diseases due to its ability to selectively degrade PTPN2, a protein involved in various cellular processes .
Vorbereitungsmethoden
The synthesis of PROTAC PTPN2 degrader-2 TFA involves multiple steps, including the introduction of specific functional groups and the formation of key intermediates. The synthetic route typically starts with the preparation of the core structure, followed by the attachment of various side chains and functional groups under controlled reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
PROTAC PTPN2 degrader-2 TFA undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
PROTAC PTPN2 degrader-2 TFA has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying the degradation of specific proteins and understanding their role in various biochemical pathways.
Biology: Employed in cell biology to investigate the effects of protein degradation on cellular functions and signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and metabolic disorders by targeting and degrading specific proteins involved in disease progression.
Industry: Utilized in the development of new drugs and therapeutic strategies by pharmaceutical companies .
Wirkmechanismus
PROTAC PTPN2 degrader-2 TFA exerts its effects by inducing the degradation of PTPN2 through the proteasome pathway. The compound binds to PTPN2 and recruits an E3 ubiquitin ligase, which tags PTPN2 with ubiquitin molecules. This tagging marks PTPN2 for degradation by the proteasome, leading to the reduction of PTPN2 levels in the cell. This degradation process affects various molecular targets and pathways, including the JAK/STAT signaling pathway, which is involved in cell growth and immune response .
Vergleich Mit ähnlichen Verbindungen
PROTAC PTPN2 degrader-2 TFA is unique in its high selectivity and potency for degrading PTPN2. Similar compounds include:
TP1L: A selective TC-PTP degrader that also targets the JAK/STAT pathway and enhances immune response.
PVD-06: A dual-targeting degrader for PTPN1 and PTPN2, used in cancer research.
X1: Another dual-targeting degrader for PTPN1 and PTPN2, with applications in immunotherapy. These compounds share similar mechanisms of action but differ in their selectivity and specific applications
Eigenschaften
Molekularformel |
C51H50ClF3N6O13S2 |
|---|---|
Molekulargewicht |
1111.6 g/mol |
IUPAC-Name |
3-(carboxymethoxy)-4-chloro-5-[3-[[(4S)-1-[[3-[[4-[1-[(3S)-2,6-dioxopiperidin-3-yl]-2-oxobenzo[cd]indol-6-yl]piperidine-1-carbonyl]amino]phenyl]methylsulfonyl]-2,2-dimethylpiperidin-4-yl]amino]phenyl]thiophene-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C49H49ClN6O11S2.C2HF3O2/c1-49(2)24-32(51-31-9-4-7-29(23-31)43-41(50)42(67-25-39(58)59)44(68-43)47(62)63)18-21-55(49)69(65,66)26-27-6-3-8-30(22-27)52-48(64)54-19-16-28(17-20-54)33-12-13-36-40-34(33)10-5-11-35(40)46(61)56(36)37-14-15-38(57)53-45(37)60;3-2(4,5)1(6)7/h3-13,22-23,28,32,37,51H,14-21,24-26H2,1-2H3,(H,52,64)(H,58,59)(H,62,63)(H,53,57,60);(H,6,7)/t32-,37-;/m0./s1 |
InChI-Schlüssel |
RXQQQCZMVRJVJE-PRLOVNCOSA-N |
Isomerische SMILES |
CC1(C[C@H](CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)[C@H]7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC1(CC(CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)C7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



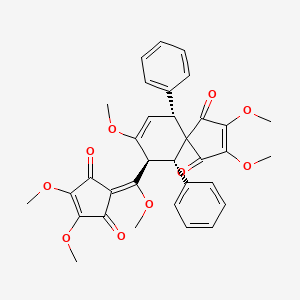
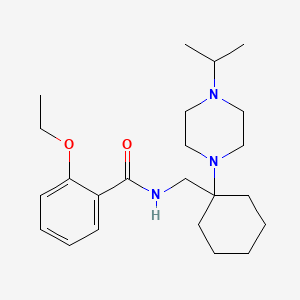
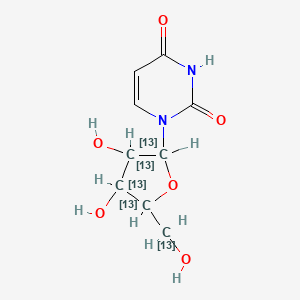
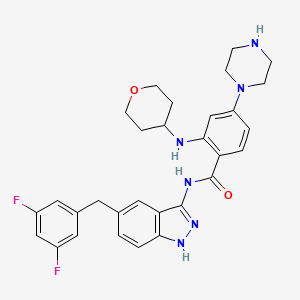
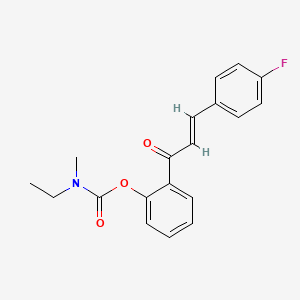

![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)


